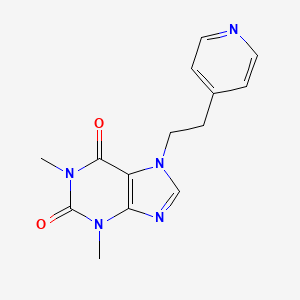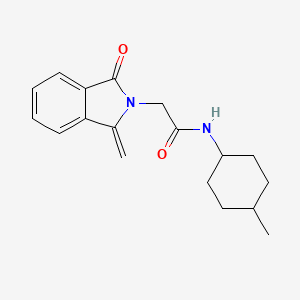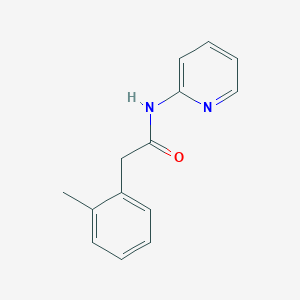
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are activated by adenosine triphosphate (ATP) and play a crucial role in platelet activation and aggregation. MRS 2179 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
Wirkmechanismus
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is a selective antagonist of P2Y1 receptors, which are expressed on the surface of platelets, endothelial cells, and other cell types. P2Y1 receptors are activated by ATP released from damaged cells, leading to platelet activation and aggregation. This compound 2179 binds to the P2Y1 receptor and prevents the binding of ATP, thereby inhibiting platelet activation and aggregation.
Biochemical and Physiological Effects
This compound 2179 has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and neuroprotection. This compound 2179 has also been shown to reduce inflammation and oxidative stress in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has several advantages for lab experiments, including its high selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. This compound 2179 is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, one limitation of this compound 2179 is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 and P2Y1 receptors. One area of interest is the role of P2Y1 receptors in cancer, as these receptors have been shown to be overexpressed in several types of cancer cells. This compound 2179 may have potential as a cancer therapy by inhibiting the growth and metastasis of cancer cells. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which could have greater therapeutic efficacy and fewer side effects than this compound 2179. Finally, further studies are needed to elucidate the precise mechanisms by which this compound 2179 exerts its neuroprotective effects in animal models of stroke.
Synthesemethoden
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 can be synthesized by several methods, including the reaction of 2,6-dioxopurine with 2-bromoethylpyridine, followed by alkylation with dimethyl sulfate. Another method involves the reaction of 2,6-dioxopurine with 2-chloroethylpyridine, followed by alkylation with dimethylamine.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. For example, studies have shown that this compound 2179 can inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, and reduce thrombus formation in animal models of thrombosis. This compound 2179 has also been shown to have neuroprotective effects in animal models of stroke, possibly by reducing inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-12-11(13(20)18(2)14(17)21)19(9-16-12)8-5-10-3-6-15-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQRQPBQAGWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)





